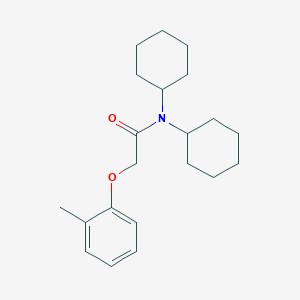![molecular formula C19H22FN3O B5791231 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMA is a member of the piperazine family of compounds, which have been extensively studied for their pharmacological properties. In
科学的研究の応用
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various medical conditions. One of the primary areas of research has been in the treatment of anxiety and depression. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models, and there is growing interest in its potential use as a novel therapeutic agent.
Another area of research has been in the treatment of pain. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have analgesic effects in animal models, and there is interest in its potential use as a pain medication. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is thought to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to bind to certain receptors in the brain, including the 5-HT1A receptor and the sigma-1 receptor.
Biochemical and Physiological Effects
2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to reduce anxiety and depression-like behaviors. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to reduce pain sensitivity in animal models. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its relatively low toxicity. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have a low risk of toxicity in animal models, making it a potentially safe compound for use in research. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has been shown to have a long half-life, which may make it useful for studying the long-term effects of the compound.
One limitation of using 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in lab experiments is its limited solubility in water. 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is relatively insoluble in water, which may make it difficult to administer in certain experimental settings. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide has a relatively short duration of action, which may make it less useful for studying the long-term effects of the compound.
将来の方向性
There are several potential future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide. One area of interest is in the development of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide analogs with improved pharmacological properties. Additionally, there is interest in studying the effects of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in human subjects, as most of the research to date has been conducted in animal models. Finally, there is interest in studying the potential therapeutic applications of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide in various medical conditions, including anxiety, depression, pain, and addiction.
合成法
The synthesis of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide involves the reaction of 4-fluorophenylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques. The yield of 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide is typically around 50%, and the purity can be further improved using recrystallization methods.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-15-3-2-4-17(13-15)21-19(24)14-22-9-11-23(12-10-22)18-7-5-16(20)6-8-18/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFDLWCYZLOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-acetyl-N-[4-(4-morpholinyl)-2-oxo-2H-chromen-3-yl]acetamide](/img/structure/B5791185.png)
![2-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5791186.png)


![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)


![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)

